molecular formula C11H9NO3 B11894873 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline CAS No. 110103-20-3

4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline

Cat. No.: B11894873
CAS No.: 110103-20-3
M. Wt: 203.19 g/mol
InChI Key: YLGSYGDQDAQCCM-UHFFFAOYSA-N
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Description

4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline is a chemical compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives and is known for its unique structural features, which include a methoxy group and a dioxolo ring fused to the isoquinoline core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of methoxy-substituted benzaldehyde and an appropriate amine to form the isoquinoline core, followed by cyclization with a dioxolo ring precursor. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced isoquinoline derivatives, and substituted isoquinolines with various functional groups .

Mechanism of Action

The mechanism of action of 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound may also interact with sigma receptors, contributing to its antitussive effects .

Comparison with Similar Compounds

Properties

CAS No.

110103-20-3

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-methoxy-[1,3]dioxolo[4,5-h]isoquinoline

InChI

InChI=1S/C11H9NO3/c1-13-9-4-7-2-3-12-5-8(7)10-11(9)15-6-14-10/h2-5H,6H2,1H3

InChI Key

YLGSYGDQDAQCCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C=NC=CC3=C1)OCO2

Origin of Product

United States

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